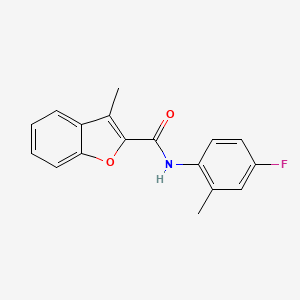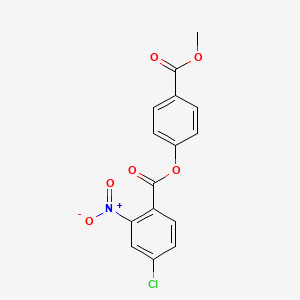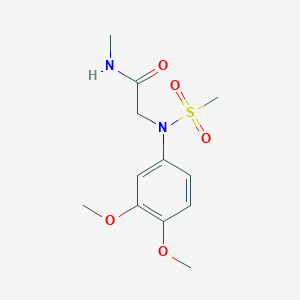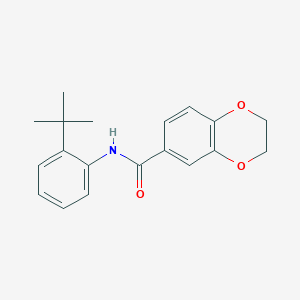
N-(4-fluoro-2-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluoro-2-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide, also known as FUB-144, is a synthetic cannabinoid that belongs to the benzofuran class. It is a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. FUB-144 has gained attention in the scientific community due to its potential therapeutic applications and its use as a research tool.
作用机制
N-(4-fluoro-2-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. The endocannabinoid system plays a crucial role in regulating various physiological processes, including pain, inflammation, and mood. N-(4-fluoro-2-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide binds to these receptors and activates them, leading to a cascade of downstream effects that ultimately result in its therapeutic properties.
Biochemical and Physiological Effects
N-(4-fluoro-2-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation, protect against oxidative stress, and improve cognitive function. It has also been shown to have anxiolytic and antidepressant effects, making it a potential therapeutic agent for the treatment of anxiety and depression.
实验室实验的优点和局限性
One of the main advantages of using N-(4-fluoro-2-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide in lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one of the limitations of using N-(4-fluoro-2-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide is its potential for abuse and misuse, which can lead to safety concerns and ethical issues.
未来方向
There are several future directions for research on N-(4-fluoro-2-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide. One area of interest is the development of novel therapeutic agents based on N-(4-fluoro-2-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide for the treatment of various diseases, including pain, inflammation, and neurodegenerative diseases. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of N-(4-fluoro-2-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide, which can help to optimize its therapeutic potential and minimize its potential for abuse and misuse. Finally, the development of novel analytical techniques for the detection and quantification of N-(4-fluoro-2-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide in biological samples can help to improve its use as a research tool.
合成方法
The synthesis of N-(4-fluoro-2-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide involves the condensation of 4-fluoro-2-methylbenzoic acid with 3-methylbenzofuran-2-carboxylic acid in the presence of a dehydrating agent, such as thionyl chloride. The resulting intermediate is then reacted with an amine, such as N-methylpiperazine, to form N-(4-fluoro-2-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide. The synthesis of N-(4-fluoro-2-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide is a complex process that requires specialized equipment and expertise.
科学研究应用
N-(4-fluoro-2-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been shown to have analgesic, anti-inflammatory, and neuroprotective properties, making it a potential therapeutic agent for the treatment of pain, inflammation, and neurodegenerative diseases.
属性
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2/c1-10-9-12(18)7-8-14(10)19-17(20)16-11(2)13-5-3-4-6-15(13)21-16/h3-9H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIRWOCXMGGZJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=C(C3=CC=CC=C3O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B5791092.png)


![6-(2-methoxyphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5791125.png)


![1-[2-(1,3-benzoxazol-2-ylamino)-4,6-dimethyl-5-pyrimidinyl]ethanone](/img/structure/B5791142.png)


![2-chloro-1-methyl-4-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5791181.png)

![N-acetyl-N-[4-(4-morpholinyl)-2-oxo-2H-chromen-3-yl]acetamide](/img/structure/B5791185.png)
![2-methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-benzimidazole](/img/structure/B5791186.png)